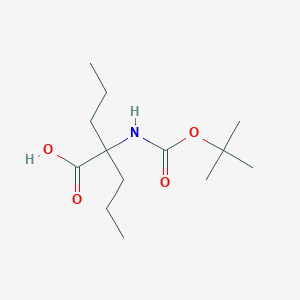

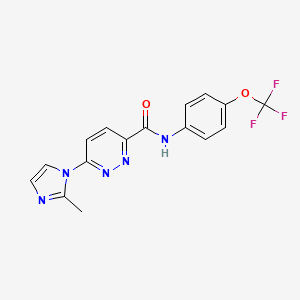

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carbohydrazide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves reactions between dialkyl acetylenedicarboxylates and β-aminoketones . A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and characterized for antibacterial activity .Molecular Structure Analysis

The molecular structure of related compounds such as “5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid” has been reported . The InChI code for this compound is1S/C14H13NO4/c1-8-3-4-9(2)15(8)12-6-10(13(16)17)5-11(7-12)14(18)19/h3-7H,1-2H3,(H,16,17)(H,18,19) .

Scientific Research Applications

Antibacterial Activity

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carbohydrazide (referred to as compound 5a–n) led to a series of novel benzohydrazides. These compounds were thoroughly characterized and evaluated for their antibacterial activity. Notably, several of these molecules demonstrated appreciable action against both dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes. Additionally, some of the synthesized derivatives exhibited strong antibacterial and antitubercular properties .

Paal–Knorr Reaction Product

Interestingly, this compound can be selectively synthesized via the Paal–Knorr reaction. Specifically, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine . This reaction pathway highlights its versatility in heterocyclic chemistry.

Synthesis of Pyrroles

In related chemistry, ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of catalytic amounts of bismuth nitrate pentahydrate produces pyrroles, including 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. These pyrrole derivatives have potential applications in medicinal chemistry .

Future Directions

The future directions for the study of “5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carbohydrazide” could involve further exploration of its synthesis, characterization, and potential applications. For instance, related compounds have shown promising antibacterial and antitubercular properties , suggesting potential uses in the biological and medical sciences.

Mechanism of Action

Target of Action

The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the cells .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential components of the bacterial cell membrane . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is crucial for DNA synthesis and cell division .

Result of Action

The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Additionally, the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

properties

IUPAC Name |

5-(2,5-dimethylpyrrol-1-yl)-1-phenylpyrazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c1-11-8-9-12(2)20(11)16-14(15(22)19-17)10-18-21(16)13-6-4-3-5-7-13/h3-10H,17H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIDDKAAQBHNEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=NN2C3=CC=CC=C3)C(=O)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322111 | |

| Record name | 5-(2,5-dimethylpyrrol-1-yl)-1-phenylpyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carbohydrazide | |

CAS RN |

955964-23-5 | |

| Record name | 5-(2,5-dimethylpyrrol-1-yl)-1-phenylpyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-4-(4-chlorophenyl)butane-1,4-dione](/img/structure/B2417316.png)

![N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2417319.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2417320.png)

![1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2417326.png)

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)